(R)-2-Benzyl-3-hydroxypropanoic acid
CAS No.: 123802-80-2
Cat. No.: VC20869400
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123802-80-2 |
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Molecular Formula | C10H12O3 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | (2R)-2-benzyl-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
Standard InChI Key | RDUHFHDKXQBHMH-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CO)C(=O)O |
SMILES | C1=CC=C(C=C1)CC(CO)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC(CO)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
(R)-2-Benzyl-3-hydroxypropanoic acid contains three key functional groups: a carboxylic acid, a hydroxyl group, and a benzyl group. The molecule has a chiral center at the second carbon (C-2), with the R configuration indicating a specific three-dimensional arrangement of these groups. This stereochemical configuration is critical for its biological activity and its applications in asymmetric synthesis.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid include:
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Molecular Formula: C₁₀H₁₂O₃
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Molecular Weight: 180.20 g/mol
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CAS Registry Number: 123802-80-2
The compound contains multiple functional groups that can participate in various chemical reactions:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions.
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The hydroxyl group can be oxidized, participate in substitution reactions, or form esters.
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The benzyl group contains an aromatic ring that can undergo electrophilic aromatic substitution reactions.
These functional groups also enable the compound to form hydrogen bonds, which influences its solubility and interaction with biological systems.
Synthetic Methods and Preparation
Common Synthetic Routes
Several synthetic approaches can be employed to prepare (R)-2-Benzyl-3-hydroxypropanoic acid with high enantiomeric purity. These methods typically focus on establishing the stereogenic center with the correct configuration.
Asymmetric Reduction
One common approach involves the asymmetric reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the (R)-enantiomer with high enantiomeric purity.
Enzymatic Resolution
Another method involves enzymatic resolution, where racemic mixtures of 2-benzyl-3-hydroxypropanoic acid are separated using specific enzymes that selectively react with one enantiomer.
Industrial Production
Industrial production of (R)-2-Benzyl-3-hydroxypropanoic acid typically involves optimized asymmetric reduction processes using chiral catalysts. These processes are designed for high yield and purity, with careful control of reaction conditions such as temperature and pressure to ensure efficiency.
Chemical Reactions
Oxidation Reactions
The hydroxyl group in (R)-2-Benzyl-3-hydroxypropanoic acid can be oxidized to form 2-benzyl-3-oxopropanoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The carboxylic acid group can be reduced to form 2-benzyl-3-hydroxypropanol. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for this transformation.
Substitution Reactions
The benzyl group can participate in electrophilic aromatic substitution reactions, using reagents like bromine (Br₂) or nitric acid (HNO₃).
Biological Activity and Enzymatic Interactions
Enzymatic Inhibition
Research has shown that (R)-2-Benzyl-3-hydroxypropanoic acid exhibits inhibitory activity against certain enzymes. Of particular interest is its interaction with carboxypeptidase A (CPA), where it acts as a competitive inhibitor with a Ki value of 610μM .
Compound | Ki Value (μM) | Type of Inhibition |
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(R)-2-Benzyl-3-hydroxypropanoic acid | 610 | Competitive |
2-Benzyl-3-hydroxybutanoic acid | 107 | Competitive |
The data indicates that (R)-2-Benzyl-3-hydroxypropanoic acid has less potent inhibitory activity compared to 2-benzyl-3-hydroxybutanoic acid against carboxypeptidase A. This difference is attributed to the methyl group at the β-position in 2-benzyl-3-hydroxybutanoic acid, which appears to enhance the binding affinity .
Proposed Mechanism of Enzyme Inhibition
The proposed binding mode of (R)-2-Benzyl-3-hydroxypropanoic acid to carboxypeptidase A involves:
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The carboxylate group forming hydrogen bonds with the guanidinium moiety of Arg-145 in the enzyme's active site.
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The phenyl ring fitting into a hydrophobic pocket at the active site.
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The hydroxyl group potentially coordinating with the active site zinc ion .
This binding mode explains the competitive inhibition observed in kinetic studies.
Research Applications
Pharmaceutical Applications
(R)-2-Benzyl-3-hydroxypropanoic acid serves as an important chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity is essential for producing stereochemically defined drug molecules. The compound contributes to the formation of various bioactive compounds and can be further modified to enhance specific pharmacological properties.
Synthetic Intermediates
As a chiral intermediate, (R)-2-Benzyl-3-hydroxypropanoic acid is valuable in asymmetric synthesis. Its role in establishing stereochemical centers makes it useful for creating complex molecules with defined three-dimensional structures, which is crucial in modern organic synthesis.
Metabolic Studies
Research suggests that (R)-2-Benzyl-3-hydroxypropanoic acid may play roles in various metabolic pathways, potentially influencing enzyme activities and biological processes. Its interactions with specific enzymes make it a subject of interest for metabolic studies.
Comparative Analysis
Comparison with Similar Compounds
Table 2 presents a comparison of (R)-2-Benzyl-3-hydroxypropanoic acid with structurally related compounds.
Compound | Structure | Key Differences | Biological Activity |
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(R)-2-Benzyl-3-hydroxypropanoic acid | C₁₀H₁₂O₃ | Reference compound | CPA inhibitor (Ki = 610μM) |
(S)-2-Benzyl-3-hydroxypropanoic acid | C₁₀H₁₂O₃ | Opposite stereochemistry at C-2 | Different biological activity due to stereochemistry |
2-Benzyl-3-hydroxybutanoic acid | C₁₁H₁₄O₃ | Additional methyl group at C-3 | More potent CPA inhibitor (Ki = 107μM) |
2-Benzyl-3-oxopropanoic acid | C₁₀H₁₀O₃ | Ketone instead of hydroxyl group | Precursor in synthesis |
The comparison highlights the importance of stereochemistry and functional group modifications in determining biological activity. The addition of a methyl group at the β-position, as in 2-benzyl-3-hydroxybutanoic acid, significantly enhances the inhibitory activity against carboxypeptidase A, suggesting that strategic modifications can improve specific biological properties .
Structure-Activity Relationship
The observed differences in inhibitory activity between (R)-2-Benzyl-3-hydroxypropanoic acid and 2-benzyl-3-hydroxybutanoic acid demonstrate a clear structure-activity relationship. The methyl group at the β-position in 2-benzyl-3-hydroxybutanoic acid appears to enhance binding affinity, possibly by occupying a small hydrophobic cavity in the enzyme's active site .
This structure-activity relationship provides valuable insights for the design of more potent enzyme inhibitors. By strategically modifying the structure of (R)-2-Benzyl-3-hydroxypropanoic acid, it may be possible to develop compounds with enhanced biological activities.
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